molecular formula C6H8O B155123 Bicyclo[3.1.0]hexan-3-one CAS No. 1755-04-0

Bicyclo[3.1.0]hexan-3-one

Cat. No.: B155123
CAS No.: 1755-04-0
M. Wt: 96.13 g/mol
InChI Key: WQQZKEFUOHKGII-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring. This compound is known for its high ring strain, which makes it an interesting subject for chemical research and applications. The compound is also referred to as thujone, which is found in various essential oils, including those from wormwood and cedar.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the carbon atoms adjacent to the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols corresponding to the reduced form of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bicyclo[3.1.0]hexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its presence in essential oils

Safety and Hazards

Bicyclo[3.1.0]hexan-3-one is classified as a dangerous substance. It has a GHS02 signal word, indicating that it is highly flammable . It should be stored in a refrigerator and handled with personal protective equipment, including chemical impermeable gloves .

Future Directions

The gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes presents a promising future direction for the synthesis of various Bicyclo[3.1.0]hexane silanes . This method is practical, atom-economical, and can be performed under mild reaction conditions .

Biochemical Analysis

Biochemical Properties

Bicyclo[3.1.0]hexan-3-one plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Bicyclo[3.1.0]hexan-3-one can be compared with other similar compounds:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZKEFUOHKGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338479
Record name Bicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-04-0
Record name Bicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.1.0]hexan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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